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Compound of Interest

Compound Name:
1-Ethyl-1H-pyrazole-3-carboxylic

acid

Cat. No.: B1268380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-
1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry

and drug development. The document details expected data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by

detailed experimental protocols. This guide is intended to serve as a valuable resource for the

characterization and analysis of this molecule and related pyrazole derivatives.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for 1-Ethyl-1H-pyrazole-3-
carboxylic acid based on the analysis of structurally similar compounds and established

spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. 1H NMR
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.4 Triplet 3H -CH2CH3

~4.2 Quartet 2H -CH2CH3

~6.8 Doublet 1H Pyrazole H4

~7.8 Doublet 1H Pyrazole H5

>10 Broad Singlet 1H -COOH

1.1.2. 13C NMR

Chemical Shift (δ, ppm) Assignment

~15 -CH2CH3

~45 -CH2CH3

~110 Pyrazole C4

~135 Pyrazole C5

~145 Pyrazole C3

~165 COOH

Infrared (IR) Spectroscopy
Wavenumber (cm-1) Intensity Assignment

2500-3300 Broad, Strong O-H stretch (Carboxylic Acid)

~2980 Medium C-H stretch (Aliphatic)

~1700 Strong C=O stretch (Carboxylic Acid)

~1550 Medium C=N stretch (Pyrazole ring)

~1450 Medium C=C stretch (Pyrazole ring)

1200-1300 Medium C-O stretch
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Mass Spectrometry (MS)
m/z Interpretation

154 [M]+ (Molecular Ion)

137 [M - OH]+

126 [M - C2H4]+

109 [M - COOH]+

81 [M - COOH - C2H4]+

Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of

the spectroscopic data presented above.

NMR Spectroscopy
A solution of 1-Ethyl-1H-pyrazole-3-carboxylic acid (typically 5-25 mg for 1H NMR and 50-

100 mg for 13C NMR) is prepared in a deuterated solvent (e.g., CDCl3, DMSO-d6) to a final

volume of 0.6-0.7 mL.[1] The sample is transferred to a standard 5 mm NMR tube. Spectra are

acquired on a 400 MHz or higher field NMR spectrometer. For 1H NMR, the spectral width is

typically set from -2 to 12 ppm. For 13C NMR, the spectral width is generally from 0 to 220

ppm. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory.[2][3][4] A small amount of the

solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[2]

Pressure is applied to ensure good contact between the sample and the crystal.[2] The

spectrum is recorded over the range of 4000-400 cm-1 by co-adding multiple scans to improve

the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to

the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Mass spectra are typically obtained using a mass spectrometer equipped with an Electrospray

Ionization (ESI) source.[5] The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile, or water) to a concentration of approximately 1 mg/mL, and then further diluted to

the low µg/mL range.[6] The solution is introduced into the ESI source via direct infusion or

through a liquid chromatography (LC) system.[5][7] The mass spectrometer is operated in

positive or negative ion mode to detect the molecular ion and characteristic fragment ions.

High-resolution mass spectrometry can be employed for accurate mass measurements to

confirm the elemental composition.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 1-Ethyl-1H-pyrazole-3-carboxylic acid.
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Fig. 1: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data
This diagram shows the logical connection between the different spectroscopic techniques and

the structural information they provide for 1-Ethyl-1H-pyrazole-3-carboxylic acid.
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Fig. 2: Logical connections in spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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